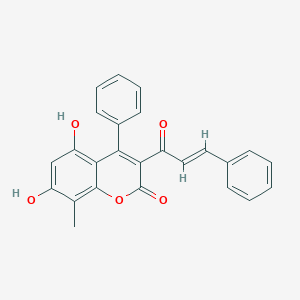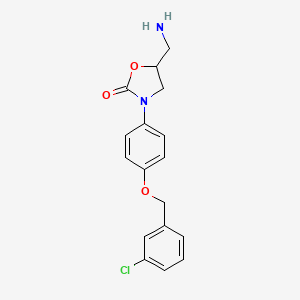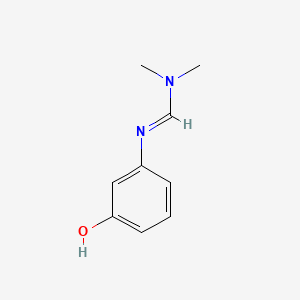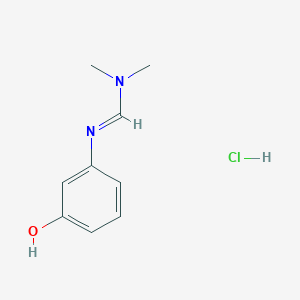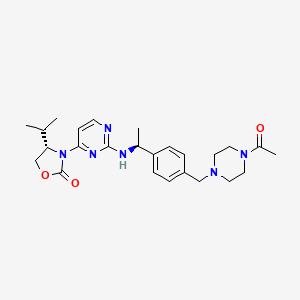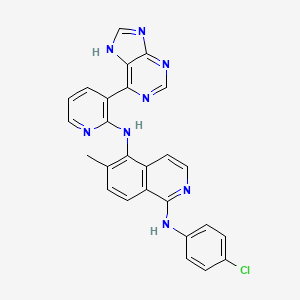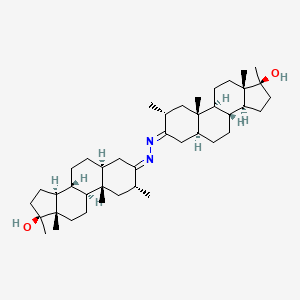
Mebolazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Mebolazine has a molecular formula of C42H68N2O2 and a molar mass of 633.018 g/mol . It has a unique and unusual chemical structure, being a dimer of methasterone linked at the 3-position of the A-ring by an azine group . The Mebolazine molecule contains a total of 121 bond(s). There are 53 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 6 six-membered ring(s), 2 nine-membered ring(s), 4 ten-membered ring(s), 2 imine(s) (aliphatic), 2 hydroxyl group(s), and 2 tertiary alcohol(s) .Physical And Chemical Properties Analysis
Mebolazine has a density of 1.2±0.1 g/cm3, a boiling point of 684.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.8 mmHg at 25°C. Its enthalpy of vaporization is 114.8±6.0 kJ/mol and its flash point is 474.5±20.8 °C. The index of refraction is 1.649. It has a molar refractivity of 185.3±0.5 cm3, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Androgenic and Anabolic Activity
Mebolazine is a synthetic derivative of testosterone . It may bind to the androgen receptor and produce androgenic and anabolic activity . This makes it potentially useful in medical applications where increased androgenic activity is desired.
Treatment of Hypoandrogenic Symptoms
Mebolazine has been used in a variety of clinical applications to address hypoandrogenic symptoms . Hypoandrogenism is a clinical condition characterized by low levels of androgens (male hormones) which can lead to a variety of symptoms such as fatigue, depression, and sexual dysfunction.
Anabolic Effects
Mebolazine has been used to generate anabolic effects . Anabolic effects refer to the process of building up organs and tissues, particularly muscle tissue. This makes Mebolazine potentially useful in treating conditions that cause muscle wasting or degeneration.
Prohormone Supplement
Mebolazine has been used as a prohormone supplement . Prohormones are substances that the body can convert into hormones. In this case, Mebolazine is used to increase the body’s levels of hormones that promote muscle growth and development.
Research into Drug-Induced Liver Injury (DILI)
Mebolazine has been implicated in cases of drug-induced liver injury (DILI) . This makes it a subject of interest in research into the causes and treatment of DILI.
Study of Substance Abuse
Due to its potential for abuse, Mebolazine is also a subject of research in the study of substance abuse . Understanding how substances like Mebolazine are abused can help in the development of strategies to prevent and treat substance abuse.
Safety and Hazards
properties
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35+,44-36+/t25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPWFGNRCCUJGU-RSSVFQIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethazine | |
CAS RN |
3625-07-8 |
Source


|
| Record name | Mebolazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEBOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C642I19V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)




